Calcium fluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

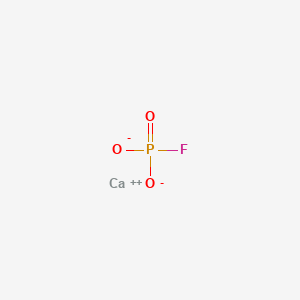

Structure

2D Structure

Properties

CAS No. |

7789-74-4 |

|---|---|

Molecular Formula |

CaFH2O3P |

Molecular Weight |

140.06 g/mol |

IUPAC Name |

calcium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/Ca.FH2O3P/c;1-5(2,3)4/h;(H2,2,3,4) |

InChI Key |

RSHPNSZNALBASS-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Ca+2] |

Canonical SMILES |

OP(=O)(O)F.[Ca] |

Other CAS No. |

7789-74-4 |

Pictograms |

Irritant |

Related CAS |

15181-43-8 (Parent) |

Synonyms |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Fluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of calcium fluorophosphate (Ca₅(PO₄)₃F), a key biomaterial with significant implications in dental and bone-related research. The following sections detail its crystallographic parameters, the experimental protocols for its characterization, and a workflow for its structural analysis.

Crystal Structure of this compound (Fluorapatite)

This compound, commonly known as fluorapatite, is a phosphate mineral that plays a crucial role in the structure of vertebrate teeth and bones.[1] It crystallizes in the hexagonal crystal system, belonging to the P6₃/m space group.[1][2][3] This structure is isomorphous with other members of the apatite group, such as hydroxyapatite and chlorapatite.[1][3] The fundamental building blocks of the fluorapatite structure are calcium ions, phosphate tetrahedra, and fluoride ions, arranged in a highly ordered, three-dimensional lattice.

The crystal structure consists of two non-equivalent calcium sites, denoted as Ca(1) and Ca(2). The Ca(1) ions are nine-coordinated, forming a tricapped trigonal prism with surrounding oxygen atoms. The Ca(2) ions are seven-coordinated, bonded to six oxygen atoms and one fluoride ion. The phosphate groups exist as isolated tetrahedra (PO₄³⁻). The fluoride ions are located in columns parallel to the c-axis of the unit cell.

Quantitative Crystallographic Data

The crystallographic data for fluorapatite has been extensively studied and refined. The following table summarizes the key structural parameters.

| Parameter | Value | Reference(s) |

| Chemical Formula | Ca₅(PO₄)₃F | [1][2] |

| Crystal System | Hexagonal | [1][4] |

| Space Group | P6₃/m (No. 176) | [1][2][3] |

| Lattice Parameters | ||

| a | 9.397 Å | [2] |

| b | 9.397 Å | [2] |

| c | 6.878 Å | [2] |

| α | 90° | [2] |

| β | 90° | [2] |

| γ | 120° | [2] |

| Unit Cell Volume | ~523 ų | |

| Z (Formula units/cell) | 2 | [3] |

| Atomic Coordinates | See Table 2 | [2] |

Table 1: Summary of Crystallographic Data for this compound (Fluorapatite).

| Atom | Wyckoff Position | x | y | z |

| Ca1 | 4f | 1/3 | 2/3 | 0.0010 |

| Ca2 | 6h | -0.0071 | 0.2423 | 1/4 |

| P | 6h | 0.3690 | 0.3985 | 1/4 |

| O1 | 6h | 0.4849 | 0.3273 | 1/4 |

| O2 | 6h | 0.4667 | 0.5875 | 1/4 |

| O3 | 12i | 0.2575 | 0.1342 | 0.0705 |

| F | 2a | 0 | 0 | 1/4 |

Table 2: Atomic Coordinates for this compound (Fluorapatite) in the P6₃/m Space Group. Data from Hughes, J.M., et al. (1989).[2]

Experimental Protocols for Crystal Structure Analysis

The determination and refinement of the crystal structure of this compound are primarily achieved through powder X-ray diffraction (XRD) and powder neutron diffraction techniques, followed by Rietveld refinement of the collected data.

Powder X-ray Diffraction (XRD)

Objective: To obtain a diffraction pattern that provides information about the crystal lattice and atomic arrangement.

Methodology:

-

Sample Preparation:

-

Grind the this compound sample to a fine, homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.[1][4]

-

Mount the powder onto a zero-background sample holder. Ensure a flat, smooth surface that is level with the holder's surface to minimize height displacement errors.[3]

-

-

Data Collection:

-

Utilize a powder diffractometer equipped with a copper (Cu) Kα radiation source (λ ≈ 1.54 Å) and a detector.

-

Set the data collection parameters:

-

2θ Range: 5° to 100°

-

Step Size: 0.02°

-

Dwell Time: 1-10 seconds per step (depending on sample crystallinity and desired signal-to-noise ratio).

-

-

The instrument geometry is typically Bragg-Brentano, where the sample rotates at an angle θ and the detector at 2θ.[5]

-

-

Data Analysis (Rietveld Refinement):

-

The collected powder XRD pattern is analyzed using the Rietveld method.[6] This technique involves a least-squares refinement of a calculated diffraction pattern against the experimental data.

-

The refinement process adjusts various parameters, including lattice parameters, atomic positions, site occupancies, and peak profile parameters, to achieve the best possible fit between the calculated and observed patterns.

-

Powder Neutron Diffraction

Objective: To obtain complementary diffraction data, particularly for accurately locating light atoms like fluorine, due to the different scattering properties of neutrons compared to X-rays.[7]

Methodology:

-

Sample Preparation:

-

Data Collection:

-

The experiment is conducted at a neutron source, which can be a nuclear reactor or a spallation source.[7]

-

A monochromatic neutron beam of a specific wavelength (e.g., 1.5-2.5 Å) is directed at the sample.

-

A large array of detectors measures the intensity of the diffracted neutrons as a function of the scattering angle (2θ).[9]

-

Data is typically collected over a wide 2θ range for a sufficient duration to achieve good counting statistics.

-

-

Data Analysis (Rietveld Refinement):

-

Similar to XRD, the neutron diffraction data is analyzed using the Rietveld method.

-

The refinement of neutron diffraction data is particularly advantageous for determining the precise position of the fluoride ions within the crystal structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

This comprehensive approach, combining both X-ray and neutron diffraction with Rietveld analysis, provides a detailed and accurate model of the this compound crystal structure, which is essential for understanding its properties and its role in biological and materials science applications.

References

- 1. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 4. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Instruments - ILL Neutrons for Society [ill.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Fluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of calcium fluorophosphate. It includes quantitative data, detailed experimental methodologies for characterization, and visual representations of key processes and relationships to support research and development efforts.

Chemical and Physical Properties

This compound is a compound of calcium, fluorine, phosphorus, and oxygen. It can exist in anhydrous (CaFO₃P) and dihydrate (CaFO₃P·2H₂O) forms.[1][2] The properties of these forms are summarized below.

Table 1: General Properties of this compound

| Property | Anhydrous this compound | This compound Dihydrate |

| Molecular Formula | CaFO₃P[1][3] | CaFH₄O₅P[4] |

| Molecular Weight | 138.05 g/mol [1][3] | 174.08 g/mol [4][5] |

| CAS Number | 7789-74-4[1][3][6] | 37809-19-1[2][4] |

| Synonyms | Calcium monofluorophosphate, Phosphorofluoridic acid calcium salt[1][3] | Calcium monofluorophosphate dihydrate[1][5] |

| Percent Composition | Ca: 29.03%, F: 13.76%, O: 34.77%, P: 22.44%[1] | - |

Table 2: Physical Properties of this compound

| Property | Anhydrous this compound | This compound Dihydrate |

| Appearance | Powder[2] | Colorless monoclinic crystals[2] |

| Solubility in Water | 0.417 g/100 mL of solution (at 27°C)[1][2] | Water insoluble[5] |

| Solubility in Organic Solvents | Practically insoluble[1][2][7] | Insoluble[2] |

| Melting Point | 172 °C[8] | Not Available |

| Thermal Stability | Loses fluorine upon heating.[1] The thermal stability of apatites, a related structure, is influenced by stoichiometry and heating atmosphere.[9] | - |

| Crystal Structure | - | Monoclinic crystals with a tendency to form twins[1] |

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound and related materials.

A. Precipitation from Aqueous Solution

This method involves the reaction of a soluble calcium salt with a monofluorophosphate salt.

-

Objective: To synthesize this compound dihydrate.

-

Materials: Calcium chloride (CaCl₂), Sodium monofluorophosphate (Na₂PO₃F).

-

Procedure:

-

Prepare aqueous solutions of calcium chloride and sodium monofluorophosphate.

-

Mix the two solutions under controlled temperature and pH to initiate precipitation of this compound.

-

The precipitate, this compound dihydrate, is then collected by filtration.

-

Wash the collected solid with water to remove soluble byproducts.

-

Dry the final product.

-

-

Reference: This method was described by Rowley and Stuckey in 1956.[1]

B. Synthesis in Anhydrous Ethanol

This protocol is used for producing nanosized, amorphous this compound which can be crystallized into fluoroapatite.

-

Objective: To synthesize nanosized, amorphous fluoridated calcium phosphate (CPF).

-

Materials: Calcium ethoxide (Ca(OEt)₂), Phosphoric acid (H₃PO₄), Ammonium fluoride (NH₄F), Anhydrous ethanol.

-

Procedure:

-

Dissolve calcium ethoxide in anhydrous ethanol.

-

Separately, prepare an ethanolic solution of phosphoric acid and ammonium fluoride.

-

Add the acidic fluoride solution to the calcium ethoxide solution under an inert atmosphere to precipitate the CPF powder.

-

The resulting amorphous precipitate is collected and dried under vacuum.

-

The amorphous powder can be crystallized into a pure fluoroapatite phase by heating to 460 °C.[10]

-

-

Reference: A study on the synthesis and characterization of nanosized calcium phosphate fluoroapatite in pure ethanol.[10]

A. X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase composition of the material.

-

Objective: To identify the crystal phase (e.g., fluoroapatite, β-TCP, CaF₂) and assess crystallinity.

-

Instrumentation: X-ray diffractometer.

-

Procedure:

-

Prepare a powdered sample of the this compound material.

-

Mount the sample in the diffractometer.

-

Scan the sample with X-rays over a defined range of 2θ angles.

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.[10][11]

-

B. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the sample.

-

Objective: To identify the vibrational modes of phosphate (PO₄³⁻) and other groups, confirming the chemical composition.

-

Instrumentation: FTIR spectrometer.

-

Procedure:

-

Mix a small amount of the sample with potassium bromide (KBr) and press it into a pellet.

-

Place the pellet in the spectrometer's sample holder.

-

Record the absorbance spectrum over a range (e.g., 4000 to 400 cm⁻¹).

-

Analyze the spectrum for characteristic peaks corresponding to phosphate, hydroxyl, and other relevant functional groups.[10][12][13]

-

C. Cytotoxicity Assessment (MTT Assay)

This assay evaluates the effect of the material on the viability of cells.

-

Objective: To determine the biocompatibility of fluoride-doped calcium phosphates.

-

Cell Line: Human Dental Pulp Stem Cells (hDPSCs).[11][14][15]

-

Procedure:

-

Prepare eluates of the test material by immersing the powder (e.g., 200 mg/mL) in a simulated body fluid (SBF) or cell culture medium for 24 hours.[11][15]

-

Culture hDPSCs in a 96-well plate.

-

Expose the cells to various dilutions of the material's eluate for specific time periods (e.g., 24, 48, 72 hours).[11][14][15]

-

Add MTT reagent to each well and incubate to allow viable cells to convert MTT into formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

Cell viability is calculated relative to untreated control cells.[11][14][15]

-

D. Fluoride Release Analysis

This method quantifies the release of fluoride ions from the material over time.

-

Objective: To measure the cumulative fluoride release from experimental calcium phosphates.

-

Instrumentation: Fluoride ion-selective electrode.

-

Procedure:

-

Immerse a known quantity of the material in a simulated body fluid (SBF).

-

At predetermined time intervals (e.g., 24 hours, 15 days, 30 days, up to 45 days), take aliquots of the SBF.[11][14][16]

-

Measure the fluoride ion concentration in the aliquots using a calibrated fluoride ion-selective electrode.

-

Calculate the cumulative fluoride release over the total immersion period.[11][14][16]

-

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships involving this compound.

Caption: Workflow for two common synthesis methods of this compound.

Caption: Common analytical techniques for characterizing this compound.

Caption: Workflow for assessing the cytotoxicity of this compound materials.

References

- 1. This compound [drugfuture.com]

- 2. This compound CAS#: 37809-19-1 [m.chemicalbook.com]

- 3. This compound | CaFO3P | CID 9920401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 37809-19-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iris.unina.it [iris.unina.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chemical, structural and cytotoxicity characterisation of experimental fluoride-doped calcium phosphates as promising remineralising materials for dental applications [pubmed.ncbi.nlm.nih.gov]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the Synthesis of Calcium Fluorophosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of calcium fluorophosphate dihydrate (CaPO₃F·2H₂O), a compound of interest for various industrial and pharmaceutical applications. This guide consolidates key experimental protocols and quantitative data to facilitate its preparation and study in a laboratory setting.

Chemical and Physical Properties

This compound dihydrate is a white crystalline solid. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CaPO₃F·2H₂O | [1][2] |

| Molecular Weight | 174.08 g/mol | [2][3] |

| Appearance | White crystalline solid, forms twin crystals | [1][4] |

| Crystal System | Monoclinic | [4] |

| CAS Number | 37809-19-1 | [3][5] |

| Solubility in Water (27°C) | 0.417 g / 100 ml of solution | [4] |

| Solubility in Organic Solvents | Practically insoluble in common organic solvents | [1] |

Synthesis Methodology: Precipitation Method

The primary method for synthesizing pure crystalline this compound dihydrate is through a precipitation reaction involving calcium chloride and sodium monofluorophosphate.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound dihydrate.

Detailed Experimental Protocol

This protocol is based on the method described by Rowley and Stuckey (1956).[1]

1. Preparation of Sodium Monofluorophosphate (Na₂PO₃F):

-

Stoichiometric amounts of sodium fluoride (NaF) and sodium metaphosphate (NaPO₃) are fused in a silver container.

2. Purification of Sodium Monofluorophosphate:

-

The crude sodium monofluorophosphate product, which may contain approximately 15% phosphate impurities, is dissolved in water.

-

A calculated amount of calcium chloride (CaCl₂) solution is added to precipitate the phosphate impurities.

-

The solution is filtered to obtain a clear filtrate of purified sodium monofluorophosphate.

3. Precipitation of this compound Dihydrate:

-

Calcium chloride solution is added dropwise to the clear filtrate of sodium monofluorophosphate.

-

A white crystalline precipitate of this compound dihydrate (CaPO₃F·2H₂O) forms.

4. Washing and Drying:

-

The precipitate is washed with distilled water to remove soluble impurities such as sodium chloride and excess calcium chloride.

-

The washed product is then dried in an evacuated desiccator over anhydrous calcium chloride.

5. Yield:

-

Yields of this compound dihydrate exceeding 90% can be achieved with this method.[1] It is noted that while alcohol extraction can lead to higher yields, it results in a less pure product.[1]

Characterization and Properties

Thermal Stability

-

The dihydrate is relatively stable, however, attempts to produce the anhydrous salt by heating at elevated temperatures result in decomposition with a loss of fluorine.[1]

-

Heating at temperatures below 100°C under reduced pressure is time-consuming and inadequate for complete dehydration.[1]

Crystalline Structure

-

The crystals of this compound dihydrate are classified as monoclinic and have a tendency to form twin crystals.[1][4]

Applications in Drug Development and Research

This compound and related compounds have been considered for various applications, including as dental-caries inhibitors.[1] Dicalcium phosphate dihydrate, a related compound, is used as a dental polishing agent in toothpastes, and its compatibility with monofluorophosphate is a significant area of study.[6][7] The synthesis of pure this compound dihydrate is crucial for research into its potential therapeutic applications and as a reference standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. This compound dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound dihydrate,(CAS# 37809-19-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. CA1190378A - Dicalcium phosphate dihydrate having improved monofluorophosphate compatibility - Google Patents [patents.google.com]

- 7. US4487749A - Dicalcium phosphate dihydrate having improved monofluorophosphate compatibility and process for the preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Calcium Fluorophosphate (CaFO3P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calcium Fluorophosphate (CaFO3P), a compound with the molecular formula CaFO3P, also known as calcium monofluorophosphate. This document elucidates its chemical identity, distinguishing it from the structurally different fluorapatite. It details its physicochemical properties, synthesis methodologies, and analytical characterization techniques. While direct applications in drug development are not extensively documented, this guide explores the biological activities of the monofluorophosphate anion, particularly its role in bone metabolism and potential therapeutic applications in osteoporosis, drawing parallels from studies on sodium monofluorophosphate. The guide also highlights the broader context of calcium phosphates and fluorinated compounds in pharmaceutical sciences, suggesting potential avenues for future research and development involving CaFO3P.

Introduction

This compound (CaFO3P) is an inorganic salt that has garnered interest primarily for its applications in oral hygiene products. However, for the drug development professional and researcher, the unique combination of calcium, phosphate, and fluoride ions in a single molecule presents intriguing possibilities. This guide aims to provide a core understanding of CaFO3P, moving beyond its conventional uses to explore its chemical properties and potential biological significance in a structured and technical format.

A crucial point of clarification is the distinction between this compound (CaFO3P) and Fluorapatite (Ca5(PO4)3F). While both are calcium phosphate compounds containing fluoride, they possess distinct chemical formulas, molecular structures, and properties. Fluorapatite is a crystalline mineral found in teeth and bones, whereas this compound is a salt of monofluorophosphoric acid.[1][2]

Physicochemical Properties

This compound is a white, crystalline solid.[3] It is also known to exist in a dihydrate form (CaFO3P·2H2O).[3][4] Key quantitative data for the anhydrous and dihydrate forms are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties of this compound (Anhydrous)

| Property | Value | Reference |

| Molecular Formula | CaFO3P | [5][6] |

| IUPAC Name | calcium;fluoro-dioxido-oxo-λ⁵-phosphane | [6] |

| Synonyms | Calcium monofluorophosphate, Phosphorofluoridic acid calcium salt | [6] |

| CAS Number | 7789-74-4 | [3] |

| Molecular Weight | 138.05 g/mol | [3] |

| Solubility in Water | 0.417 g/100 mL at 27 °C | [3] |

| Solubility in Organic Solvents | Practically insoluble | [3] |

| Thermal Behavior | Loses fluorine upon heating | [3] |

Table 2: Percent Composition of this compound (Anhydrous)

| Element | Percentage | Reference |

| Calcium (Ca) | 29.03% | [3] |

| Fluorine (F) | 13.76% | [3] |

| Oxygen (O) | 34.77% | [3] |

| Phosphorus (P) | 22.44% | [3] |

Table 3: Properties of this compound Dihydrate

| Property | Value | Reference |

| Molecular Formula | CaFH4O5P | [4] |

| CAS Number | 37809-19-1 | [4] |

| Molecular Weight | 174.08 g/mol | [4] |

| Crystal System | Monoclinic | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is not as widely documented as other calcium phosphates. The seminal work on its preparation was published in 1956, though access to the full experimental details of this specific paper is limited in contemporary databases. However, based on the available information and general chemical principles for the synthesis of similar salts, a generalized experimental protocol can be outlined.

Generalized Synthesis Protocol: Precipitation Reaction

The most common method for preparing insoluble fluorophosphates is through a precipitation reaction in an aqueous solution. The preparation of this compound can be achieved by reacting a soluble calcium salt, such as calcium chloride (CaCl2), with a soluble monofluorophosphate salt, like sodium monofluorophosphate (Na2PO3F).[3]

Experimental Workflow:

Detailed Steps:

-

Solution Preparation: Prepare separate aqueous solutions of calcium chloride and sodium monofluorophosphate of known concentrations.

-

Precipitation: Slowly add the calcium chloride solution to the sodium monofluorophosphate solution (or vice versa) with constant stirring. The reaction should ideally be carried out at a controlled temperature to influence crystal size and morphology.

-

Aging: The resulting suspension may be aged for a period to allow for crystal growth and to ensure complete precipitation.

-

Isolation: The precipitate of this compound is separated from the reaction mixture by filtration (e.g., using a Büchner funnel).

-

Washing: The collected solid is washed several times with deionized water to remove any soluble impurities, such as sodium chloride (NaCl).

-

Drying: The purified product is then dried, for instance, in a drying oven at a temperature below which thermal decomposition occurs.

Analytical Characterization

A thorough characterization of synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are recommended:

Table 4: Analytical Techniques for the Characterization of CaFO3P

| Technique | Purpose | Expected Observations |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | A diffraction pattern that can be indexed to a monoclinic crystal system for the dihydrate form. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present, specifically the monofluorophosphate anion (PO3F²⁻). | Characteristic vibrational bands for P-O and P-F bonds in the PO3F²⁻ anion.[2][7][8] |

| Raman Spectroscopy | Complements FTIR in identifying vibrational modes of the PO3F²⁻ anion. | Characteristic Raman shifts for the monofluorophosphate group.[2][7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To probe the local chemical environment of ¹⁹F, ³¹P, and potentially ⁴³Ca nuclei. | A ¹⁹F NMR spectrum would show a chemical shift characteristic of the P-F bond, while ³¹P NMR would confirm the phosphate environment.[9][10][11][12][13] |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition profile, and to confirm the presence of water of hydration. | A weight loss corresponding to the two water molecules in the dihydrate form upon heating, and potential loss of fluorine at higher temperatures.[14][15][16] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized powder. | Provides images of the crystal habit. |

| Elemental Analysis | To confirm the elemental composition (Ca, P, F, O). | The experimentally determined percentages should match the theoretical values. |

Biological Activity and Relevance to Drug Development

While CaFO3P itself is not a widely studied therapeutic agent, the biological activities of its constituent ions, particularly the monofluorophosphate anion, are of significant interest to drug development professionals.

Role in Bone Metabolism and Osteoporosis

The primary area of potential therapeutic relevance for monofluorophosphates is in the treatment of osteoporosis.[17][18][19][20][21][22] Studies on sodium monofluorophosphate (SMFP) have shown that fluoride can stimulate bone formation.[22][23] When administered with a calcium supplement, SMFP has been demonstrated to increase bone mineral density (BMD), particularly in the lumbar spine, and reduce the rate of vertebral fractures in postmenopausal women with osteoporosis.[22]

The proposed mechanism involves the dissociation of bone formation and resorption.[23] Fluoride is believed to stimulate osteoblasts, the cells responsible for bone formation, leading to an increase in bone mass.

It is important to note that the bioavailability of fluoride from monofluorophosphate can be influenced by the presence of calcium.[24] One study suggested that while high concentrations of calcium can decrease the gastric absorption of monofluorophosphate, it may enhance duodenal absorption, potentially through the formation of a liposoluble calcium monofluorophosphate complex.[24]

Potential as a Drug Delivery Vehicle

Calcium phosphates, in general, are widely explored as drug delivery systems due to their biocompatibility and biodegradability.[1][25][26][27][28] They can be formulated into nanoparticles, cements, and coatings for implants to deliver a variety of therapeutic agents, including antibiotics, anticancer drugs, and growth factors.[1][25][27][28] While CaFO3P has not been specifically investigated in this context, its properties suggest it could be a candidate for such applications, particularly for bone-targeted drug delivery.

Role of Fluorine in Drug Design

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[29][30][31][32][33] While CaFO3P is an inorganic compound, it serves as a source of fluoride, an element of significant interest in pharmaceutical development.

Future Perspectives and Conclusion

This compound (CaFO3P) is a well-defined chemical entity with established physicochemical properties. While its current applications are predominantly in the field of oral care, the biological activity of the monofluorophosphate anion, particularly its effects on bone metabolism, suggests that CaFO3P could be a compound of interest for further research in the context of osteoporosis and bone-related disorders.

For drug development professionals, the key takeaways are:

-

A Potential Source of Bioavailable Fluoride: CaFO3P could be explored as an alternative to sodium fluoride or sodium monofluorophosphate in therapeutic formulations, potentially offering different solubility and absorption profiles.

-

A Candidate for Bone-Targeted Drug Delivery: The calcium phosphate nature of CaFO3P makes it an interesting candidate for the development of bone-targeted drug delivery systems.

-

A Need for Further Research: There is a clear lack of in-depth biological studies on CaFO3P. Future research should focus on its pharmacokinetics, its precise mechanism of action in bone cells, and its potential as a biomaterial.

References

- 1. Calcium phosphate cements as bone drug delivery systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. This compound dihydrate | CaFH4O5P | CID 16212847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CaFO3P | CID 9920401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CaFO3P | CID 9920401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. (43Ca) Calcium NMR [chem.ch.huji.ac.il]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Prevention and management of osteoporosis: consensus statements from the Scientific Advisory Board of the Osteoporosis Society of Canada. 7. Fluoride therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sodium monofluorophosphate increases vertebral bone mineral density in patients with corticosteroid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Therapy of established postmenopausal osteoporosis with monofluorophosphate plus calcium: dose-related effects on bone density and fracture rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monofluorophosphate increases lumbar bone density in osteopenic patients: a double-masked randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Treatment of vertebral osteoporosis with disodium monofluorophosphate: comparison with sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effect of sodium monofluorophosphate plus calcium on vertebral fracture rate in postmenopausal women with moderate osteoporosis. A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Monofluorophosphate combined with hormone replacement therapy induces a synergistic effect on bone mass by dissociating bone formation and resorption in postmenopausal women: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The effect of calcium on disodium monofluorophosphate absorption from the gastrointestinal tract of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Calcium phosphate coated nanoparticles for drug delivery: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Calcium phosphate cements as drug delivery materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pharmacyjournal.org [pharmacyjournal.org]

- 30. nbinno.com [nbinno.com]

- 31. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. tandfonline.com [tandfonline.com]

Calcium Monofluorophosphate: A Technical Overview of its Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of calcium monofluorophosphate, a compound of interest in various scientific and pharmaceutical domains. The document outlines its chemical structure, physicochemical properties, synthesis protocols, and current applications, with a focus on its relevance to drug development and dental science.

Chemical Identity and Structural Formula

Calcium monofluorophosphate is an inorganic salt with the chemical formula CaPO₃F[1]. It consists of a calcium cation (Ca²⁺) ionically bonded to a monofluorophosphate anion (PO₃F²⁻). The monofluorophosphate ion is tetrahedral, resembling the sulfate ion in size and shape, with a central phosphorus atom bonded to three oxygen atoms and one fluorine atom[2].

The structural arrangement of the monofluorophosphate anion is crucial to its chemical behavior, particularly its ability to act as a fluoride-releasing agent upon hydrolysis[5].

Physicochemical and Quantitative Data

The key properties of calcium monofluorophosphate are summarized in the table below. The compound typically exists as a dihydrate (CaPO₃F·2H₂O)[6][7].

| Property | Value | Reference |

| Molecular Weight | 138.05 g/mol (anhydrous) | [1][3] |

| 174.08 g/mol (dihydrate) | [7] | |

| Appearance | White crystalline solid; monoclinic crystals | [6][7] |

| Percent Composition | Ca: 29.03%, F: 13.76%, O: 34.77%, P: 22.44% | [1] |

| Water Solubility | 0.417 g/100 mL of solution at 27°C | [1][7] |

| Organic Solvent Solubility | Practically insoluble in common organic solvents | [1][6][7] |

Experimental Protocols

Synthesis of Calcium Monofluorophosphate Dihydrate

The following protocol is based on the precipitation method described by Rowley and Stuckey (1956)[1][6].

Objective: To synthesize crystalline calcium monofluorophosphate dihydrate (CaPO₃F·2H₂O).

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium monofluorophosphate (Na₂PO₃F)

-

Distilled water

-

Anhydrous calcium chloride (for desiccation)

-

Silver container (for Na₂PO₃F preparation)

-

Sodium fluoride (NaF)

-

Sodium metaphosphate (NaPO₃)

Methodology:

-

Preparation of Sodium Monofluorophosphate:

-

Fuse stoichiometric amounts of sodium fluoride and sodium metaphosphate in a silver container.

-

Dissolve the resulting product in distilled water to create a solution. Note that this preparation may contain phosphate impurities.

-

-

Purification of Sodium Monofluorophosphate Solution:

-

To the sodium monofluorophosphate solution, add a calculated amount of calcium chloride solution to precipitate phosphate impurities.

-

Filter the solution to remove the precipitate, yielding a clear filtrate of purified sodium monofluorophosphate.

-

-

Precipitation of Calcium Monofluorophosphate Dihydrate:

-

Add calcium chloride solution dropwise to the clear sodium monofluorophosphate filtrate.

-

A white crystalline precipitate of CaPO₃F·2H₂O will form.

-

-

Washing and Drying:

-

Wash the precipitate with distilled water to remove residual sodium and calcium chloride impurities.

-

Dry the final product in an evacuated desiccator over anhydrous calcium chloride.

-

Yields for this method are reported to exceed 90%[6]. The workflow for this synthesis is illustrated in the diagram below.

Quantification by Ion Chromatography

A validated method for quantifying monofluorophosphate content in pharmaceutical-grade sodium monofluorophosphate, adaptable for calcium monofluorophosphate analysis, is recognized by the United States Pharmacopeia (USP)[8].

Objective: To determine the concentration of monofluorophosphate using ion chromatography (IC).

Instrumentation:

-

Ion chromatograph with a suppressed conductivity detector.

-

Anion-exchange column (e.g., Metrosep A Supp 16 - 250/4.0 or equivalent).

Reagents:

-

USP Sodium Monofluorophosphate RS (Reference Standard)

-

Ultrapure water (UPW)

Methodology:

-

Standard Preparation:

-

Prepare a standard stock solution of USP Sodium Monofluorophosphate RS in UPW.

-

Create a working standard solution at a known concentration (e.g., 150.0 µg/mL) by diluting the stock solution with UPW.

-

-

Sample Preparation:

-

Accurately weigh the calcium monofluorophosphate sample and dissolve it in a known volume of UPW in a volumetric flask.

-

Sonicate the solution for approximately 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.2 µm filter.

-

Dilute the filtered solution with UPW to a final concentration within the instrument's calibration range (e.g., corresponding to 150 µg/mL of monofluorophosphate).

-

-

Chromatographic Conditions:

-

Mobile Phase: A hydroxide gradient is typically used to achieve separation from other anions like sulfate.

-

Detection: Suppressed conductivity.

-

-

Analysis:

-

Inject the standard and sample solutions into the IC system.

-

Identify the monofluorophosphate peak based on its retention time compared to the standard.

-

Quantify the monofluorophosphate concentration in the sample by comparing its peak area to that of the standard.

-

Applications in Research and Drug Development

Dental and Oral Care

The primary application of monofluorophosphates is in dentistry for the prevention of dental caries[8]. Upon hydrolysis in the oral cavity, calcium monofluorophosphate serves as a source of fluoride ions (F⁻)[5].

The mechanism involves the fluoride ions incorporating into the tooth enamel's hydroxyapatite (Ca₅(PO₄)₃OH) structure to form fluorapatite (Ca₅(PO₄)₃F)[5]. Fluorapatite is more resistant to acid attacks from plaque bacteria, thereby inhibiting demineralization and promoting remineralization of early enamel lesions[5][9].

The logical pathway from the compound to its anti-caries effect is depicted below.

Unlike sodium fluoride, the calcium salt of monofluorophosphate is relatively soluble and can be formulated with calcium-based abrasives, such as dicalcium phosphate dihydrate, without significant loss of efficacy[10].

Bone Therapeutics and Drug Delivery

While less common, calcium phosphate-based materials are extensively studied as drug delivery vehicles for bone-related therapies due to their biocompatibility and role in bone remodeling[11]. The presence of both calcium and phosphate makes these compounds prospective candidates for carrying drugs for treating bone infections, tumors, or osteoporosis[11]. The absorption of monofluorophosphate can be influenced by calcium, potentially forming a liposoluble calcium monofluorophosphate complex that may follow a distinct absorption pathway in the duodenum[12]. This interaction highlights a potential area for research in developing oral drug delivery systems.

Conclusion

Calcium monofluorophosphate is a well-characterized inorganic salt with a defined structure and established physicochemical properties. Its synthesis is achievable through straightforward precipitation methods, and its quantification is standardized. The primary and most significant application remains in oral care formulations for the prevention of dental caries, where it functions as a bioavailable source of fluoride. Further research into its interactions within biological systems may unveil new opportunities for its use in drug delivery and bone therapeutics.

References

- 1. Calcium Fluorophosphate [drugfuture.com]

- 2. Monofluorophosphate - Wikipedia [en.wikipedia.org]

- 3. This compound | CaFO3P | CID 9920401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Sodium monofluorophosphate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 37809-19-1 [chemicalbook.com]

- 8. lcms.cz [lcms.cz]

- 9. Comparative Evaluation of the Remineralization Potential of Monofluorophosphate, Casein Phosphopeptide-Amorphous Calcium Phosphate and Calcium Sodium Phosphosilicate on Demineralized Enamel Lesions: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical studies on MFP/calcium containing abrasive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UMAOH Calcium Phosphate Coatings Designed for Drug Delivery: Vancomycin, 5-Fluorouracil, Interferon α-2b Case - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of calcium on disodium monofluorophosphate absorption from the gastrointestinal tract of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Calcium Fluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of calcium fluorophosphate (CaPO3F) solubility in aqueous solutions. Given the specialized nature of this compound, this document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the underlying chemical processes to support research and development activities.

Quantitative Solubility Data

The aqueous solubility of this compound has been characterized in a limited number of studies. The primary quantitative value available in the literature is summarized in the table below. It is important to note that this value has been cited from a study conducted in the mid-20th century, and further research under varied conditions (e.g., different pH, temperature, and ionic strength) would be beneficial for a more complete understanding.

| Compound | Temperature (°C) | Solubility in Water ( g/100 mL) | Molar Solubility (mol/L) | Source |

| This compound (CaPO3F) | 27 | 0.417 | ~0.0302 | Rowley & Stuckey, 1956[1] |

Note: The molar solubility was calculated based on the molecular weight of anhydrous this compound (138.05 g/mol ). The original literature refers to a dihydrate form, which would slightly alter this calculated value.

Dissolution and Complex Formation

The dissolution of solid this compound in an aqueous solution is an equilibrium process where the solid salt dissociates into its constituent ions, calcium (Ca²⁺) and monofluorophosphate (PO₃F²⁻).

In addition to the dissolution of the solid, the formation of a soluble, neutral calcium monofluorophosphate complex has been reported. This complex, [Ca(PO₃F)]⁰, exists in equilibrium with the free ions in solution.

Formation of Soluble Calcium Monofluorophosphate Complex

Studies have investigated the formation of a soluble, neutral complex of calcium and monofluorophosphate ions in aqueous solutions. The formation constant for this complex provides insight into the speciation of these ions in solution.

| Complex | Temperature (°C) | Formation Constant (K_f) (M⁻¹) | Source |

| [Ca(PO₃F)]⁰ | 37 | 315 ± 10 | Cruañes et al., 1989[2] |

The equilibrium for the formation of this soluble complex can be represented as:

Ca²⁺(aq) + PO₃F²⁻(aq) ⇌ [Ca(PO₃F)]⁰(aq)

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively available in recent literature. However, based on standard methodologies for solubility determination and the information available from related studies, a general experimental workflow can be outlined.

General Solubility Determination Workflow

A common method for determining the solubility of a sparingly soluble salt like this compound is the equilibrium saturation method.

References

A Technical Guide to the Natural Occurrence of Calcium Fluorophosphate Minerals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium fluorophosphate minerals, primarily represented by the apatite group, are a crucial class of naturally occurring compounds with significant implications across geology, biology, and medicine. This technical guide provides an in-depth overview of the core mineral in this category, fluorapatite, detailing its natural occurrence, physicochemical properties, and the analytical methods used for its characterization. Furthermore, it explores the relevance of these minerals in biological systems and their burgeoning applications in the field of drug development, addressing the interests of a multidisciplinary scientific audience.

The dominant naturally occurring this compound mineral is Fluorapatite , with the chemical formula Ca₅(PO₄)₃F.[1][2] It is the most common phosphate mineral and a principal member of the apatite group.[3][4] In this group, fluoride (F⁻), hydroxyl (OH⁻), and chloride (Cl⁻) ions can substitute for one another in the crystal lattice, leading to a solid-solution series that includes hydroxylapatite and chlorapatite.[2][5]

Natural Occurrence and Geological Significance

Fluorapatite is a ubiquitous accessory mineral found in a wide array of geological settings:

-

Igneous Rocks: It is commonly found as an accessory mineral in most igneous rocks, with significant occurrences in syenites, alkaline rocks, and carbonatites.[4][6] Large bodies can form as late-magmatic segregations.[3]

-

Metamorphic Rocks: Fluorapatite is prevalent in calcium-rich metamorphic rocks, such as marbles and skarns.[4][6]

-

Sedimentary Rocks: It is an essential component of sedimentary phosphorite deposits, which are the primary source of phosphorus for fertilizers.[1][4] It also occurs as a detrital or diagenetic mineral in various sedimentary formations.[1][4]

-

Hydrothermal Veins: Well-formed crystals can be found in high-temperature hydrothermal veins and Alpine-type fissures.[3][4]

Physicochemical Properties of Fluorapatite

The distinct properties of fluorapatite are foundational to its various applications. The following tables summarize its key quantitative data.

Chemical and Crystallographic Data

| Property | Value | References |

| Chemical Formula | Ca₅(PO₄)₃F (this compound) | [1][2][7] |

| Crystal System | Hexagonal | [1][3][5] |

| Space Group | P6₃/m | [1][4][8] |

| Unit Cell Parameters | a = 9.3973 Å, c = 6.8782 Å | [4] |

| Molecular Weight | 504.30 g/mol | [7] |

Physical and Optical Properties

| Property | Value | References |

| Mohs Hardness | 5 | [1][3][9] |

| Specific Gravity | 3.1 - 3.25 | [1][3][4] |

| Luster | Vitreous to subresinous | [1][3][4] |

| Color | Colorless (pure), green, blue, yellow, brown, violet | [1][3] |

| Streak | White | [1][4] |

| Cleavage | Indistinct/Poor on {0001} and {1010} | [1][4] |

| Fracture | Conchoidal to uneven | [1][4] |

| Optical Class | Uniaxial (-) | [1][4] |

| Refractive Index | nω = 1.631–1.650, nε = 1.633–1.646 | [1][4] |

| Birefringence | δ = 0.002 | [1] |

Experimental Protocols for Characterization

Accurate characterization of fluorapatite is essential for both geological studies and materials science applications. The following are standard experimental protocols used to identify and quantify the properties of this mineral.

X-Ray Diffraction (XRD)

X-ray Diffraction is the primary technique for identifying crystalline materials like fluorapatite.[10][11] It provides information about the crystal structure and phase purity.[12]

Methodology:

-

Sample Preparation: A small sample of the mineral is finely ground into a homogeneous powder. This ensures that all crystal orientations are represented.[10][11] The powder is then mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used. The instrument generates monochromatic X-rays (commonly Cu Kα radiation) that are directed at the sample.[11][13]

-

Data Acquisition: The sample is scanned over a range of angles (2θ), and a detector records the intensity of the diffracted X-rays at each angle.[10][11] The interaction of the X-rays with the crystal lattice produces a diffraction pattern of peaks at specific angles, governed by Bragg's Law (nλ = 2d sinθ).[11]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the mineral's crystal structure.[10] The positions (2θ) and intensities of the peaks are compared to a standard reference database, such as the one maintained by the International Centre for Diffraction Data (ICDD), to confirm the identity of fluorapatite.[11]

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the precise elemental composition of small areas of a sample.[14][15][16] This is crucial for analyzing compositional variations and the presence of substitutions within the fluorapatite crystal.[17]

Methodology:

-

Sample Preparation: A polished thin section or a mounted grain of the mineral is prepared and coated with a thin layer of carbon to ensure electrical conductivity.[18]

-

Instrumentation: An electron microprobe, which is similar to a scanning electron microscope (SEM) but equipped with wavelength-dispersive X-ray spectrometers (WDS), is used.[16]

-

Data Acquisition: A focused beam of high-energy electrons bombards a microscopic area of the sample, causing the atoms to emit characteristic X-rays.[15][16] The WDS system has a high energy resolution and precisely measures the wavelengths and intensities of these X-rays.[14]

-

Data Analysis: The elemental composition is quantified by comparing the intensities of the characteristic X-rays from the sample to those from known standards.[14] This allows for the accurate determination of the concentrations of elements from boron to uranium, with detection limits as low as 100 ppm.[14]

Relevance in Biological Systems and Drug Development

While a geological mineral, fluorapatite and its constituent ions have profound biological significance, making them relevant to researchers in medicine and drug development.

Role in Hard Tissue Biology

Human hard tissues, such as bones and tooth enamel, are composed of a form of calcium phosphate that is structurally related to apatite, specifically a poorly crystalline, carbonate-rich hydroxyapatite.[1][19][20]

The incorporation of fluoride ions into the biological apatite of tooth enamel forms fluorapatite.[1] This substitution is central to the prevention of dental caries (tooth decay). Fluorapatite is harder and significantly less soluble in acidic environments than hydroxyapatite, which increases the resistance of enamel to demineralization by acids produced by oral bacteria.[9][21] Fluoride also exhibits mild bacteriostatic properties, inhibiting the growth of cariogenic bacteria like Streptococcus mutans.[1]

In bone, fluoride ions can also substitute into the apatite lattice. Studies have shown that fluoride can stimulate the activity of osteoblasts, the cells responsible for bone formation, and may increase bone mass.[9][21] This has led to its investigation for the treatment of osteoporosis.[9]

Applications in Drug Development and Biomaterials

The stability and biocompatibility of apatite-group minerals have made them attractive candidates for biomedical applications.

-

Bone Grafts and Tissue Engineering: Synthetic fluorapatite and hydroxyapatite are used as bone substitute materials due to their chemical similarity to bone mineral.[21] Their porous scaffolds can support bone ingrowth and regeneration. The lower solubility of fluorapatite compared to hydroxyapatite can be advantageous for applications requiring long-term stability.[9][21]

-

Implant Coatings: Coating metallic implants (e.g., for hip or dental applications) with a layer of apatite can enhance their biocompatibility and promote osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.

-

Drug Delivery Systems: The porous structure and ionic nature of apatite crystals allow them to be loaded with drugs, proteins, or other therapeutic agents. The mineral can then act as a carrier for the controlled release of these agents at a specific site in the body. The dissolution rate, and thus the drug release profile, can be tailored by adjusting the fluoride-to-hydroxyl ratio in the apatite structure.

Conclusion

Fluorapatite, the primary naturally occurring this compound mineral, is a substance of great importance in both the geological and biological sciences. Its robust crystal structure and widespread occurrence make it a key industrial source of phosphorus. Concurrently, its role in the formation and strengthening of biological hard tissues, particularly in preventing dental caries, has significant medical implications. For researchers in drug development, the biocompatibility, stability, and ion-exchange capabilities of the apatite structure offer a versatile platform for creating advanced biomaterials for tissue regeneration, implantology, and controlled drug delivery systems. A thorough understanding of its fundamental properties and the analytical techniques used for its characterization is therefore essential for leveraging its full potential in future scientific and therapeutic advancements.

References

- 1. Fluorapatite - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. mindat.org [mindat.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Fluorapatite – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. CAS 1306-05-4: Fluorapatite, (Ca5F(PO4)3) | CymitQuimica [cymitquimica.com]

- 8. Structure and substitutions in fluorapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archive.sciendo.com [archive.sciendo.com]

- 10. attminerals.com [attminerals.com]

- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 12. X-ray diffraction | Clays and Minerals [claysandminerals.com]

- 13. opengeology.org [opengeology.org]

- 14. TechFi™ [micro.org.au]

- 15. Electron microprobes | Research Starters | EBSCO Research [ebsco.com]

- 16. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

- 18. geology.sk [geology.sk]

- 19. researchgate.net [researchgate.net]

- 20. Calcium orthophosphates: Occurrence, properties, biomineralization, pathological calcification and biomimetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

Calcium Fluorophosphate: A Deep Dive into its Potential as a Host Material for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphates, a class of materials lauded for their biocompatibility and compositional similarity to bone mineral, have emerged as leading candidates for advanced drug delivery systems. Their ability to be safely resorbed by the body, coupled with their capacity to act as reservoirs for therapeutic agents, positions them at the forefront of innovation in regenerative medicine and targeted therapies.[1][2] Among these, calcium fluorophosphate (CaPO₃F), also known as calcium monofluorophosphate, presents a unique and compelling profile. The incorporation of fluoride into the calcium phosphate matrix is thought to enhance stability and potentially offer additional therapeutic benefits, particularly in bone-related applications.[3]

This technical guide provides a comprehensive overview of this compound as a host material. It delves into its synthesis, physicochemical properties, and potential applications in drug delivery, offering a foundational resource for researchers and professionals in the field. While specific data on calcium monofluorophosphate (CaPO₃F) is limited in publicly available literature, this guide draws upon the extensive research on the broader family of fluoride-doped calcium phosphates to present a thorough and insightful analysis.

Physicochemical Properties

The properties of this compound are intrinsically linked to its composition and crystalline structure. As a member of the calcium phosphate family, it shares the fundamental characteristics of biocompatibility and biodegradability. The presence of fluoride ions can influence its solubility, degradation rate, and surface charge, all of which are critical parameters for a drug delivery vehicle.[3]

| Property | Typical Range for Fluoride-Doped Calcium Phosphates | Significance in Drug Delivery |

| Particle Size (nm) | 20 - 200 | Influences cellular uptake, biodistribution, and drug release kinetics. Smaller particles often exhibit higher cellular uptake. |

| Surface Area (m²/g) | 30 - 100 | A larger surface area generally correlates with higher drug loading capacity. |

| Zeta Potential (mV) | -15 to -30 | Affects colloidal stability and interactions with cell membranes. A negative charge can prevent particle aggregation. |

| Crystallinity | Amorphous to Crystalline | Amorphous phases tend to have higher solubility and faster drug release, while crystalline phases offer greater stability and more sustained release. |

| Biocompatibility | High | Essential for minimizing adverse immune responses and ensuring patient safety. |

| Biodegradability | Tunable | The degradation rate can be tailored by altering crystallinity and composition to match the desired drug release profile. |

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles typically involves a wet chemical precipitation method. This approach offers control over particle size, morphology, and crystallinity.

Experimental Protocol: Wet Chemical Precipitation

Objective: To synthesize this compound nanoparticles.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium monofluorophosphate (Na₂PO₃F)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) for pH adjustment

-

Ethanol

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution of calcium chloride (e.g., 0.5 M).

-

Prepare an aqueous solution of sodium monofluorophosphate (e.g., 0.3 M).

-

-

Precipitation:

-

Slowly add the sodium monofluorophosphate solution to the calcium chloride solution under constant stirring.

-

Maintain the pH of the reaction mixture between 9 and 11 by the dropwise addition of ammonium hydroxide.

-

Continue stirring for 2-4 hours at room temperature to allow for the formation of a milky white precipitate.

-

-

Aging:

-

Age the suspension for 24 hours at room temperature without stirring to allow for the maturation of the nanoparticles.

-

-

Washing and Collection:

-

Centrifuge the suspension to separate the nanoparticle precipitate.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 80°C for 12 hours or freeze-dry to obtain a fine powder of this compound nanoparticles.

-

Characterization:

The synthesized nanoparticles should be characterized using techniques such as:

-

X-ray Diffraction (XRD): To determine the crystalline phase and purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To observe the morphology and size of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the particle size distribution and zeta potential in a colloidal suspension.

This compound as a Drug Delivery Vehicle

The porous structure and surface chemistry of this compound make it an excellent candidate for hosting a variety of therapeutic molecules, from small-molecule drugs to larger biologics like proteins and nucleic acids.

Drug Loading

Drugs can be loaded onto or into this compound nanoparticles through several mechanisms:

-

Adsorption: The drug is physically adsorbed onto the surface of the nanoparticles. This is often driven by electrostatic interactions.

-

Co-precipitation: The drug is incorporated into the nanoparticle matrix during the synthesis process.

Experimental Protocol: Drug Loading via Adsorption

Objective: To load a model drug onto pre-synthesized this compound nanoparticles.

Materials:

-

Synthesized this compound nanoparticles.

-

Model drug (e.g., doxorubicin, ibuprofen).

-

Phosphate-buffered saline (PBS) or other suitable buffer.

Procedure:

-

Dispersion: Disperse a known amount of this compound nanoparticles in the buffer to form a stable suspension.

-

Incubation: Add a solution of the model drug to the nanoparticle suspension.

-

Stirring: Stir the mixture at room temperature for a defined period (e.g., 24 hours) to allow for drug adsorption.

-

Separation: Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.

-

Quantification: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the amount of drug loaded onto the nanoparticles. The drug loading efficiency can be calculated using the following formula:

Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100

Drug Release

The release of the drug from the this compound host is typically governed by a combination of diffusion and degradation of the nanoparticle matrix. The release profile can be tuned by modifying the properties of the nanoparticles, such as their crystallinity and porosity.

Experimental Protocol: In Vitro Drug Release Study

Objective: To evaluate the in vitro release profile of a drug from this compound nanoparticles.

Materials:

-

Drug-loaded this compound nanoparticles.

-

Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or an acidic buffer to simulate the endosomal environment).

Procedure:

-

Dispersion: Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

-

Incubation: Incubate the suspension at 37°C with gentle agitation.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound nanoparticles.

Caption: Mechanism of drug loading and release from this compound.

Conclusion and Future Perspectives

This compound holds considerable promise as a versatile and effective host material for drug delivery applications. Its inherent biocompatibility, coupled with the potential for tunable degradation and drug release, makes it an attractive platform for the development of next-generation therapeutics. However, the limited availability of specific research on calcium monofluorophosphate (CaPO₃F) underscores the need for further investigation.

Future research should focus on:

-

Optimizing Synthesis Protocols: Developing robust and scalable methods for the synthesis of CaPO₃F nanoparticles with precise control over their physicochemical properties.

-

Comprehensive Characterization: Thoroughly characterizing these nanoparticles to establish clear structure-property relationships.

-

Drug Loading and Release Studies: Investigating the loading and release of a wide range of therapeutic agents to understand the full potential of CaPO₃F as a drug carrier.

-

In Vivo Studies: Evaluating the biocompatibility, biodistribution, and therapeutic efficacy of drug-loaded CaPO₃F nanoparticles in relevant animal models.

By addressing these key areas, the scientific and medical communities can unlock the full potential of this compound as a host material, paving the way for novel and effective drug delivery strategies that can improve patient outcomes.

References

An In-Depth Technical Guide to Phase Diagrams Involving Calcium Fluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase equilibria in the calcium oxide (CaO), phosphorus pentoxide (P₂O₅), and calcium fluoride (CaF₂) ternary system, which is fundamental to understanding the formation and stability of calcium fluorophosphate, commonly known as fluorapatite (Ca₅(PO₄)₃F). This information is critical for professionals in materials science, ceramics, and particularly in drug development, where fluorapatite-based materials are utilized for applications such as dental materials and drug delivery systems.

The CaO-P₂O₅-CaF₂ System: Phase Equilibria

The phase relationships in the CaO-P₂O₅-CaF₂ system are complex, involving several primary crystallization fields. Understanding these relationships is essential for controlling the synthesis and processing of fluorapatite and other calcium phosphate phases. The liquidus surface of this ternary system defines the temperatures at which the first solid phase crystallizes from a molten mixture of the three components.

Isothermal Sections

An isothermal section of the CaO-P₂O₅-CaF₂ phase diagram at 1623 K (1350 °C) has been experimentally determined.[1] At this temperature, the diagram reveals the liquidus boundaries for phases in equilibrium with the molten slag.[1] The primary phases identified include CaO, tetracalcium phosphate (4CaO·P₂O₅), and a compound identified as CaF₂·3Ca₃(PO₄)₂.[1] The extent of the liquid phase region is significant, particularly in the CaF₂-rich corner, highlighting its role as a flux.[1]

A calculated isothermal phase diagram at 1273 K (1000 °C) provides insight into the phase relationships at a lower temperature.[2] This computationally derived diagram also delineates the stability fields of the various solid phases in equilibrium.

Table 1: Experimentally Determined Liquidus Compositions in the CaO-P₂O₅-CaF₂ System at 1623 K (1350 °C) [1]

| Primary Phase | CaO (mass%) | P₂O₅ (mass%) | CaF₂ (mass%) |

| CaO | 53.7 | 4.0 | 42.3 |

| 4CaO·P₂O₅ | 50.0 | 10.0 | 40.0 |

| CaF₂·3Ca₃(PO₄)₂ | 45.0 | 15.0 | 40.0 |

| CaF₂·3Ca₃(PO₄)₂ | 30.0 | 25.0 | 45.0 |

Experimental Determination of Phase Equilibria

The determination of high-temperature phase diagrams like the CaO-P₂O₅-CaF₂ system requires specialized experimental techniques. The most common and reliable method is the equilibration and quench technique .

Detailed Experimental Protocol: Equilibration and Quench Method

A prevalent method for experimentally determining phase equilibria in high-temperature systems involves a multi-step process.[1]

-

Sample Preparation : High-purity powders of the constituent oxides and fluoride (CaO, P₂O₅, and CaF₂) are precisely weighed and thoroughly mixed in desired proportions. For studies involving a saturating solid phase, a pellet of that phase may be included in the crucible.[1]

-

Encapsulation : The mixed powders are typically placed in a sealed, inert container, such as a platinum crucible, to prevent compositional changes due to volatilization, especially of fluoride components.

-

Equilibration : The encapsulated sample is heated in a high-temperature furnace to the target temperature and held for a sufficient duration to ensure that thermodynamic equilibrium is reached between the solid and liquid phases. The equilibration time can range from hours to days depending on the system's kinetics.[1]

-

Quenching : After equilibration, the sample is rapidly cooled (quenched) to room temperature. This is a critical step designed to "freeze" the high-temperature phase assemblage, preventing any phase transformations or compositional changes during cooling. Common quenching media include liquid nitrogen, water, or cooled metal plates.

-

Phase Analysis : The quenched sample, now a solid mass, is sectioned, polished, and analyzed to identify the phases present and their compositions. The primary analytical techniques employed are:

-

X-ray Diffraction (XRD) : To identify the crystalline phases present.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) or Electron Probe Microanalysis (EPMA) : To visualize the microstructure and quantitatively determine the chemical composition of each phase.

-

By repeating this procedure for a range of initial compositions at a given temperature, the boundaries of the primary phase fields on an isothermal section of the phase diagram can be accurately mapped.

Synthesis of this compound (Fluorapatite)

The synthesis of pure fluorapatite is a key objective for its various applications. Several methods have been developed, each with its own advantages and leading to materials with different characteristics.

Experimental Protocols for Fluorapatite Synthesis

Table 2: Summary of Experimental Protocols for Fluorapatite Synthesis

| Method | Precursors | Key Steps | Advantages |

| Melt Quench | High-purity CaO, CaF₂, and P₂O₅ powders. | 1. Mix stoichiometric amounts of precursors.2. Melt in a crucible at high temperatures (e.g., 1200-1400 °C).3. Quench the melt by pouring onto a cold plate.4. The resulting glass can be annealed to crystallize fluorapatite. | Produces homogeneous materials; suitable for producing glasses and glass-ceramics. |

| Hydrothermal Synthesis | Calcium nitrate, ammonium hydrogen phosphate, ammonium fluoride, citric acid. | 1. Prepare an aqueous solution of precursors.2. Seal the solution in an autoclave.3. Heat to elevated temperatures (e.g., 120-200 °C) and pressures.4. Hold for a specific duration to allow for crystal growth.5. Cool, filter, wash, and dry the product. | Good control over crystal morphology and size; can produce highly crystalline materials at relatively low temperatures. |

| Sol-Gel Synthesis | Calcium nitrate, triethyl phosphite, ammonium fluoride in an ethanol solvent. | 1. Prepare separate solutions of Ca, P, and F precursors.2. Mix the solutions under vigorous stirring to form a sol.3. Allow the sol to age and form a gel.4. Dry the gel at a low temperature (e.g., 80 °C).5. Calcine the dried gel at a higher temperature (e.g., 550 °C) to obtain crystalline fluorapatite. | High purity and homogeneity; produces nanoparticles with a narrow size distribution. |

| Precipitation | Calcium chloride, diammonium hydrogen phosphate, ammonium fluoride in an aqueous solution. | 1. Prepare separate aqueous solutions of Ca, P, and F precursors.2. Add one solution to the other dropwise while maintaining a constant pH (e.g., with ammonia solution).3. A precipitate of fluorapatite forms.4. Age the precipitate in the mother liquor.5. Filter, wash, and dry the product. | Simple and scalable method; can be performed at room temperature. |

Conclusion

The study of phase diagrams involving this compound is fundamental to the controlled synthesis of these materials for a variety of applications, from industrial ceramics to advanced biomedical devices. While a complete liquidus projection of the CaO-P₂O₅-CaF₂ system remains a complex undertaking, the available isothermal sections provide critical data for understanding high-temperature phase relationships. The selection of a synthesis method for fluorapatite depends on the desired material properties, such as crystallinity, particle size, and morphology. The experimental protocols outlined in this guide offer a starting point for researchers and professionals working with these important biomaterials. Further research to complete the liquidus projection and to investigate the effects of additional components on the phase equilibria would be of significant value to the field.

References

Electronic band structure of calcium fluorophosphate

An In-depth Technical Guide to the Electronic Band Structure of Calcium Fluorophosphate

Introduction

This compound, commonly known as fluorapatite (Ca₅(PO₄)₃F), is a mineral of significant interest across various scientific disciplines, including geology, materials science, and biomedical engineering, particularly in the context of bone and dental applications. A fundamental understanding of its electronic properties is crucial for predicting its behavior, designing novel applications, and understanding its interaction with biological systems. This technical guide provides a detailed overview of the electronic band structure of this compound, focusing on computationally derived data and methodologies intended for researchers, scientists, and professionals in drug development.

The electronic band structure of a material dictates its electrical and optical properties. For this compound, these properties are key to its function as an insulator and its potential as a host for luminescent dopants. This document summarizes the key quantitative data from theoretical studies, outlines the computational protocols used to determine these properties, and visualizes the typical workflow for such an analysis.

Crystal and Electronic Structure Overview

Fluorapatite crystallizes in the hexagonal system with the P6₃/m space group.[1] The unit cell contains two formula units and features two distinct crystallographic sites for calcium atoms (Ca1 and Ca2), which has implications for its electronic properties and susceptibility to ionic substitution.[1]

Theoretical investigations based on Density Functional Theory (DFT) consistently show that this compound is a wide band gap insulator.[2] The calculated band gap is significant, indicating that a large amount of energy is required to excite an electron from the valence band to the conduction band. This intrinsic insulating nature is a key characteristic of the material.